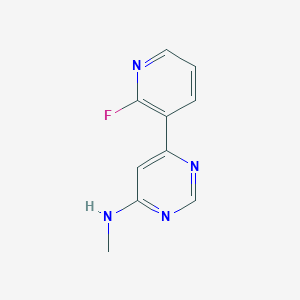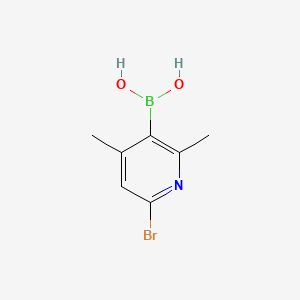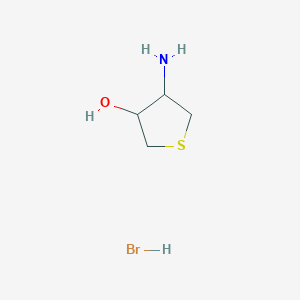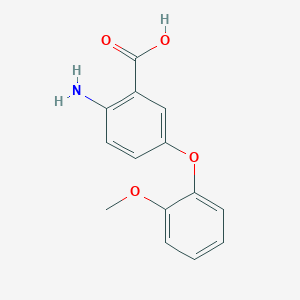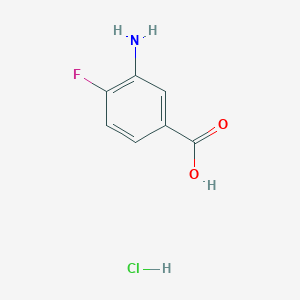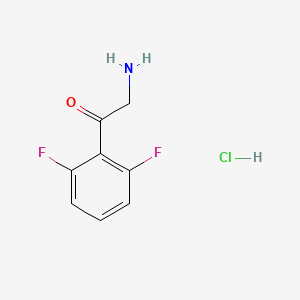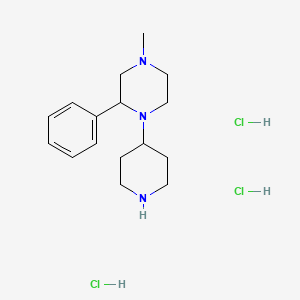
4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine trihydrochloride
Vue d'ensemble
Description
“4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine trihydrochloride” is a chemical compound that is used as a reagent in the preparation of Wee1 inhibitor and use thereof as antitumor agents . It is used both as a reagent and building block in several synthetic applications .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of recent research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of “this compound” is 368.78 . Its IUPAC name is 4-methyl-2-phenyl-1-(4-piperidinyl)piperazine trihydrochloride .Chemical Reactions Analysis
As an intermediate, “this compound” can act as an excellent catalyst for many condensation reactions .Applications De Recherche Scientifique
Discovery and Synthesis
- Research has focused on the discovery and synthesis of novel compounds, including piperazine derivatives, for potential therapeutic applications. For instance, studies have synthesized new 1,2,4-triazole derivatives and investigated their antimicrobial activities, indicating the chemical versatility and potential of piperazine structures in developing new antimicrobials (Bektaş et al., 2007).
Anticancer Potential
- Certain piperazine derivatives have been evaluated for their anticancer activities, particularly against breast cancer cells. A study synthesized 1,2,4-triazine derivatives bearing piperazine amide moiety and found specific compounds to be promising antiproliferative agents, highlighting the potential of these derivatives in cancer therapy (Yurttaş et al., 2014).
Pharmacological Exploration
- Piperazine derivatives have been explored for various pharmacological effects, including hypolipidemic activities. For example, research into heterocyclic analogues of chlorcyclizine demonstrated potent activity in lowering serum lipid levels, suggesting potential applications in managing hyperlipidemia (Ashton et al., 1984).
Antimicrobial and Antifungal Activities
- The synthesis of novel compounds with piperazine components has also been aimed at combating microbial infections. Studies on 1,2,4-triazole and triazine derivatives incorporating piperazine have shown good to moderate activities against various microorganisms, underlining their potential as new antimicrobial agents (Pitucha et al., 2005).
Safety and Hazards
Orientations Futures
Piperidine derivatives, such as “4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine trihydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mécanisme D'action
Mode of Action
It is known that piperazine derivatives often interact with their targets via binding or intercalation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine trihydrochloride, it is recommended to store the compound in a cool place, keep the container tightly closed in a dry and well-ventilated place, and store away from strong oxidizing agents, air, water, and moisture . It is also recommended to store the compound under dry inert gas and at a refrigerated temperature (2-4°C) .
Analyse Biochimique
Biochemical Properties
4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine trihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This interaction can lead to the activation or inhibition of these enzymes, thereby affecting various biochemical pathways . Additionally, this compound can bind to specific receptors on the cell surface, modulating signal transduction pathways and altering cellular responses.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, this compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it may activate or inhibit specific transcription factors, which are proteins that regulate the expression of genes. This can result in the upregulation or downregulation of target genes, ultimately affecting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes and altering the levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors . This binding can lead to conformational changes in these biomolecules, affecting their activity and function. For example, the compound may inhibit the activity of an enzyme by binding to its active site, preventing the substrate from accessing the site. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light . Over time, the compound may undergo degradation, leading to a decrease in its potency and effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may have minimal effects on cellular function and overall health . At higher doses, it can induce significant changes in cellular processes and may lead to toxic or adverse effects. For example, high doses of this compound can cause oxidative stress, leading to cellular damage and apoptosis. Additionally, threshold effects may be observed, where a certain dosage is required to elicit a measurable response in the animal model.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and the levels of specific metabolites . For instance, the compound may inhibit or activate enzymes involved in the synthesis or degradation of important biomolecules, such as nucleotides, amino acids, and lipids. This can lead to changes in the overall metabolic profile of the cell, affecting processes such as energy production, biosynthesis, and detoxification.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization to specific cellular compartments. For example, certain transporters may actively transport the compound into the cell, while binding proteins may sequester it in specific organelles or regions of the cell. This distribution can influence the compound’s activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For instance, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes and energy production. The subcellular localization of this compound is crucial for its activity and function, as it determines the specific biomolecules and pathways that the compound can interact with.
Propriétés
IUPAC Name |
4-methyl-2-phenyl-1-piperidin-4-ylpiperazine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3.3ClH/c1-18-11-12-19(15-7-9-17-10-8-15)16(13-18)14-5-3-2-4-6-14;;;/h2-6,15-17H,7-13H2,1H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTUFZUBWHDINJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C3CCNCC3.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


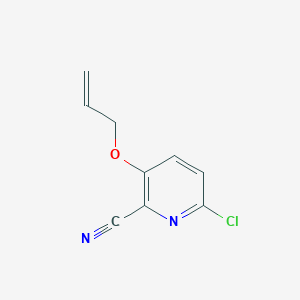
![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride](/img/structure/B1522039.png)
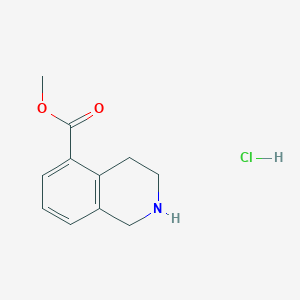
![1-[4-(Methylsulfonyl)phenyl]-1-propanamine](/img/structure/B1522041.png)

